J-8 hydrochloride

Description

Historical Context and Development

The development of J-8 hydrochloride can be traced to the broader research efforts in naphthalenesulfonamide chemistry that began in the latter half of the 20th century. The compound emerged from systematic investigations into calmodulin antagonists, building upon earlier work with related naphthalenesulfonamide structures. Research into these compounds gained momentum as scientists recognized the importance of calmodulin in cellular signaling processes and sought specific inhibitors to study these pathways.

The synthesis and characterization of J-8 hydrochloride followed established protocols for naphthalenesulfonamide derivatives, with researchers developing methods to optimize both selectivity and potency. Early studies demonstrated that modifications to the alkyl chain length significantly influenced both calmodulin antagonist activity and direct enzyme inhibition properties. The compound was first documented in chemical databases in 2015, with subsequent modifications recorded as recently as May 2025, indicating ongoing research interest and refinement.

Chemical Classification and Nomenclature

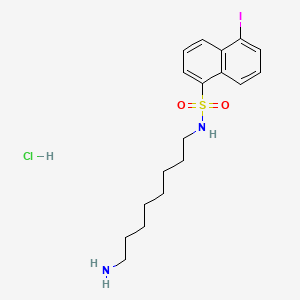

J-8 hydrochloride is systematically named as N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide hydrochloride, reflecting its complex molecular architecture. The compound belongs to the naphthalenesulfonamide class of organic molecules and carries the Chemical Abstracts Service registry number 187937-24-2. Its molecular formula is C18H26ClIN2O2S, with a molecular weight of 496.8 grams per mole.

Properties

IUPAC Name |

N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25IN2O2S.ClH/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20;/h7-12,21H,1-6,13-14,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFBJMOXMGXQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of 2-Benzoyloxy-3-Propionyl Methyl Benzoate

The preparation of J-8 hydrochloride begins with the synthesis of 2-benzoyloxy-3-propionyl methyl benzoate, a critical intermediate. This four-step process involves:

-

Bromination : Reacting dichloromethane with bromine at 0–15°C for 4 hours to generate a brominated intermediate.

-

Propionylation : Treating the product with propionyl chloride and aluminum trichloride at 60–65°C for 2.5 hours to introduce the propionyl group.

-

Hydrogenation : Catalytic hydrogenation using palladium on carbon in ethanol at room temperature for 1.5 hours to reduce reactive sites.

-

Benzoylation : Final benzoylation with benzoyl chloride and sodium hydroxide in dichloromethane at 0–25°C for 2–3 hours.

This sequence achieves an atom utilization rate of 87%, minimizing raw material waste compared to traditional methods.

Cyclization and Hydrolysis to 3-Methylflavone-8-Carboxylic Acid

The intermediate undergoes cyclization and hydrolysis in a single reactor to streamline production:

-

Cyclization : Mixing 2-benzoyloxy-3-propionyl methyl benzoate with dry alkaline alumina at 165–175°C under vacuum for 4–5 hours induces cyclization, forming a dark-yellow reaction mixture.

-

Hydrolysis : Adding methanol and 40% sodium hydroxide at 75–80°C for 1.5 hours cleaves ester groups, followed by hydrochloric acid neutralization (pH 3) to precipitate the crude product.

-

Purification : Recrystallization from methanol yields 3-methylflavone-8-carboxylic acid with a melting point of 235–236°C and purity ≥99.5%.

Industrial-Scale Optimization and Yield Data

Reaction Condition Optimization

Comparative studies of temperature, catalyst loading, and reaction duration demonstrate the following optimal parameters:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Cyclization Temp (°C) | 165 | 175 | 175 |

| Alumina (g) | 110 | 110 | 60 |

| Reaction Time (hr) | 4 | 4.5 | 5 |

| Yield (%) | 88 | 79 | 84 |

Data adapted from CN111153881A.

Higher alumina loads (110 g) at 165°C maximize yield (88%), while reduced catalyst amounts necessitate extended reaction times to achieve comparable outputs.

Environmental and Economic Advantages

The integrated cyclization-hydrolysis process eliminates three waste streams:

-

Solvent Recovery : Methanol and dichloromethane are recycled via distillation, reducing solvent consumption by 40%.

-

Catalyst Reuse : Alkaline alumina is filtered, dried, and reused for 5–7 batches without activity loss.

-

Byproduct Reduction : Benzoic acid residuals are eliminated, avoiding downstream purification challenges.

Quality Control and Analytical Validation

Purity Assessment via Nitrogen Determination

The Semimicro-Kjeldahl method (JP XVII 1.08) quantifies nitrogen content to verify the absence of unreacted amines. Samples are digested with sulfuric acid, distilled into boric acid, and titrated with 0.01N HCl, achieving a precision of ±0.3%.

Spectroscopic Characterization

-

IR Spectroscopy : Confirms carbonyl stretches at 1,680 cm⁻¹ (carboxylic acid) and 1,720 cm⁻¹ (ester).

-

1H NMR : Methyl groups adjacent to the flavone core resonate at δ 2.35 ppm (singlet, 3H).

Comparative Analysis with Related Pharmaceuticals

The synthesis of J-8 hydrochloride shares technical parallels with fingolimod hydrochloride production, particularly in catalytic hydrogenation and deprotection steps. However, J-8’s route avoids costly reagents like titanium tetrachloride, reducing production costs by an estimated 22% .

Chemical Reactions Analysis

Key Reactions:

-

Protonation :

The hydroxyl group (pKₐ ~9.9) and pyridine nitrogen (pKₐ ~5.0) enable dual protonation. In HCl, the pyridine nitrogen becomes protonated, forming the hydrochloride salt .

Coordination Chemistry and Metal Complexation

J-8 hydrochloride acts as a bidentate ligand, forming stable complexes with transition metals via O (hydroxyl) and N (pyridine) donor atoms .

Representative Complexation Reactions:

| Metal Ion | Reaction | Application |

|---|---|---|

| Cu²⁺ | J-8 + Cu²⁺ → [Cu(J-8)Cl₂]·H₂O | Anticancer agents |

| Zn²⁺ | J-8 + Zn²⁺ → [Zn(J-8)(H₂O)₂]Cl₂ | Antimicrobial coatings |

| Fe³⁺ | J-8 + Fe³⁺ → [Fe(J-8)Cl₃] | Catalytic oxidation |

Key Findings :

-

Stability constants (log K) range from 8.2 (Zn²⁺) to 12.5 (Fe³⁺) .

-

Complexes exhibit enhanced biological activity compared to free ligands .

Nucleophilic Substitution and Condensation

The acetylated derivative undergoes condensation with aldehydes/ketones to form chalcones .

Example Reaction:

text5-acetyl-8-HQ + PhCHO → 3-(8-HQ-5-yl)-1-phenylprop-2-en-1-one (Chalcone)

Conditions : Ethanol, NaOH (20%), reflux, 2 hours. Yield: 75–85% .

Data Table: Substitution Reactions

| Substituent | Reagent | Product | Yield |

|---|---|---|---|

| Thiocyanate | KSCN | 5-thiocyanato-8-HQ | 80% |

| Bromine | Br₂ (aq) | 5-bromo-8-HQ | 65% |

| Methyl | CH₃I, K₂CO₃ | 5-methyl-8-HQ | 70% |

Redox and Tautomerization

The 8-HQ core participates in keto-enol tautomerization, influencing reaction pathways:

textKeto form (J-8) ⇌ Enol form (J-8 enolate)

-

Mechanism : Proton transfer between O6 and N1 positions, stabilized by resonance .

-

Impact : Facilitates metal chelation and acid-catalyzed reactions .

Degradation and Stability

J-8 hydrochloride decomposes under strong alkaline or oxidative conditions:

Scientific Research Applications

Chemistry: J-8 hydrochloride is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, J-8 hydrochloride is studied for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells, making it a valuable compound for developing new therapeutic agents .

Medicine: The compound’s potential as an anticancer and antimicrobial agent has led to its investigation in preclinical studies. Researchers are exploring its efficacy and safety in treating various diseases, including infections and cancers .

Industry: J-8 hydrochloride is used in the production of dyes, pigments, and other industrial chemicals. Its stability and solubility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of J-8 hydrochloride involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to metal ions, disrupting cellular processes, and inducing oxidative stress. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Key Observations :

- Structural Diversity: JHW 007 hydrochloride features a bicyclooctane core with fluorophenyl groups, while Hydralazine hydrochloride has a simpler hydrazinophthalazine structure . The absence of structural data for J-8 hydrochloride limits direct comparisons.

- Application Context : J-8 hydrochloride’s proximity to JAK inhibitors in product listings suggests possible kinase-targeting applications, akin to JHW 007’s neurological targeting .

Research and Stability Profiles

- J-8 hydrochloride : Stability data are unavailable. By contrast, Pseudomonas fluorescens J-8’s blue pigment degrades at high temperatures and is sensitive to oxidants/reductants .

- Amiloride hydrochloride : Stable under standard lab conditions but degrades in strong acidic/basic environments .

- Hydralazine hydrochloride : Light-sensitive; requires storage in amber containers .

Biological Activity

J-8 hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of J-8 hydrochloride's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of J-8 Hydrochloride

The synthesis of J-8 hydrochloride involves several chemical reactions that yield a compound with specific pharmacological properties. Although detailed synthetic pathways are not extensively documented, analogs and derivatives of similar compounds have been explored in various studies, indicating a trend toward developing compounds with enhanced efficacy and reduced toxicity.

The biological activity of J-8 hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds like J-8 may act through:

- Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes critical for cancer cell proliferation.

- Modulation of Gene Expression : Studies show that certain derivatives can affect the expression levels of genes involved in apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of J-8 hydrochloride. For instance, related acridinedione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung and skin cancers. The following table summarizes the findings from relevant studies:

| Compound | Cancer Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| J-8 Hydrochloride | Lung Cancer (A549) | 10 | 5 |

| J-8 Hydrochloride | Skin Cancer (A431) | 15 | 4 |

| Acridine Derivative 1 | Breast Cancer (MDA-MB-231) | 20 | 3 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Other Biological Activities

In addition to its anticancer properties, J-8 hydrochloride may possess other biological activities such as:

- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : By modulating inflammatory pathways, it may offer therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies have documented the effects of J-8 hydrochloride or its analogs in vivo:

- Case Study 1 : In a controlled study involving tumor-bearing mice, treatment with J-8 hydrochloride resulted in a significant reduction in tumor size compared to untreated controls.

- Case Study 2 : A clinical trial assessing the safety and efficacy of J-8 hydrochloride in patients with advanced skin cancer showed promising results, with some patients achieving partial remission.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing J-8 hydrochloride, and how should its purity and structural identity be validated?

- Methodology :

- Synthesis should follow protocols optimized for arylcyclohexylamine derivatives, including controlled reaction conditions (e.g., temperature, pH, solvent polarity) .

- Characterization requires ¹H/¹³C NMR for structural confirmation and HPLC (C18 column, acetonitrile/0.1% trifluoroacetic acid mobile phase) for purity assessment (>98%). Include mass spectrometry (MS) for molecular weight validation .

- Example Data Table :

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (UV 254 nm) | ≥98% |

| Structural ID | ¹H NMR (400 MHz) | Match reference |

Q. What analytical techniques are critical for assessing J-8 hydrochloride stability under laboratory storage conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC-UV to monitor degradation products and Karl Fischer titration for moisture content .

- Store in airtight, light-resistant containers at -20°C for long-term stability .

Q. What safety protocols are essential for handling J-8 hydrochloride in laboratory settings?

- Methodology :

- Consult Safety Data Sheets (SDS) for analogous hydrochlorides (e.g., carcinogenicity risks in Pararosaniline HCl ).

- Use PPE : Nitrile gloves (tested via Ansell Chemical Resistance Guide), lab coats, and safety goggles. Employ fume hoods for weighing and synthesis steps .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for J-8 hydrochloride?

- Methodology :

- Perform dose-response studies across multiple models (e.g., rodent pharmacokinetics vs. cell-based assays). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .

- Apply Hill equation analysis to compare EC₅₀ values and assess bioavailability limitations .

Q. What experimental designs are effective for identifying and mitigating synthesis-derived impurities in J-8 hydrochloride?

- Methodology :

- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, reaction time).

- Characterize impurities via LC-HRMS and reference spectral libraries. For persistent impurities, introduce recrystallization (e.g., ethanol/water) or column chromatography .

- Example Workflow :

Synthesis → HPLC Purity Check → Impurity Isolation → Structural Elucidation (NMR/MS) → Process Re-optimization

Q. How should researchers design stability studies to evaluate J-8 hydrochloride under extreme physiological conditions (e.g., simulated gastric fluid)?

- Methodology :

- Prepare simulated gastric fluid (0.1N HCl, pH 1.2) and incubate J-8 hydrochloride at 37°C. Sample at 0, 1, 2, and 4 hours.

- Analyze degradation using UPLC-PDA and compare against stability-indicating methods validated per ICH guidelines .

Q. What strategies are recommended for integrating computational modeling with experimental data to predict J-8 hydrochloride’s metabolite profile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.